![molecular formula C13H13NO2 B102872 Ethyl 2-methylquinoline-3-carboxylate CAS No. 15785-08-7](/img/structure/B102872.png)
Ethyl 2-methylquinoline-3-carboxylate
Overview
Description
“Ethyl 2-methylquinoline-3-carboxylate” is a chemical compound with the molecular formula C13H13NO2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of quinoline-3-carboxylates, which includes Ethyl 2-methylquinoline-3-carboxylate, can be achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-methylquinoline-3-carboxylate” was confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .
Scientific Research Applications
Antibacterial Agents
Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Research indicates that derivatives of quinoline-3-carboxylates exhibit moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera . The compound’s synthesis involves base-catalyzed Friedlander condensations, which are significant in the development of new antibacterial drugs.
Cardiovascular Research
In cardiovascular research, Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase enzyme. This inhibition is significant in the study of ischemia and reperfusion-induced myocardial injury. It modulates the activity of PGC-1 alpha, a coactivator that regulates mitochondrial function and oxidative metabolism, which is crucial in heart health .
Organic Synthesis
The compound is also used in organic synthesis, particularly in the preparation of quinoline derivatives. These derivatives are important in the study of bioorganic and bioorganometallic processes. The Friedlander synthesis, which is used to prepare these compounds, is a key reaction in organic chemistry, and Ethyl 2-methylquinoline-3-carboxylate plays a role in this process .
Pharmacological Studies
Quinoline derivatives, including Ethyl 2-methylquinoline-3-carboxylate, are known to possess various pharmacological properties. They have been employed in the study of antimalarial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive, antileishmanial, and anticancer properties. This makes the compound a valuable tool in the development of new pharmacological agents .
Environmental Chemistry
In the field of environmental chemistry, the synthesis of Ethyl 2-methylquinoline-3-carboxylate is of interest due to the pursuit of environmentally friendly reactions. The compound’s synthesis via the Friedlander approach is considered more environmentally benign, which aligns with the current focus on green chemistry .
Mitochondrial Function Research
Ethyl 2-methylquinoline-3-carboxylate’s role as a GCN-5 inhibitor has implications for research into mitochondrial function. By affecting the activity of PGC-1 alpha, it helps in understanding the regulation of mitochondrial genes and oxidative phosphorylation, which is essential in cellular energy production .
Metabolic Studies
The compound’s impact on PGC-1 alpha also extends to metabolic studies. It is involved in the regulation of fatty acid oxidation and expression of mitochondrial genes, which are key factors in metabolic pathways. This is particularly relevant in the context of pathological stressors like ischemia .
Chemical Intermediate
Lastly, Ethyl 2-methylquinoline-3-carboxylate serves as a chemical intermediate in the synthesis of more complex molecules. Its role in the formation of carbon–carbon and carbon–nitrogen bonds is crucial in the creation of a wide range of chemical compounds used in various research applications .
Safety and Hazards
“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .
Mechanism of Action
Target of Action
Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5 . GCN-5 is a Histone Acetyl Transferase (HAT) enzyme that directly acetylates PGC-1α . PGC-1α is a transcriptional coactivator that regulates the genes involved in energy metabolism .
Mode of Action
This compound inhibits the catalytic activity of GCN-5 . GCN-5 mediates the acetylation of PGC-1α, and by inhibiting GCN-5, Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, mitochondrial function, and oxidative metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-methylquinoline-3-carboxylate is the regulation of energy metabolism. PGC-1α, the target of this compound, is a key regulator of mitochondrial biogenesis and respiration, hepatic gluconeogenesis, and skeletal muscle fiber-type switching . Inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, leading to increased mitochondrial function and oxidative metabolism .
Result of Action
The inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate leads to enhanced PGC-1α activity . This results in increased mitochondrial function and oxidative metabolism . PGC-1α levels are reported to be reduced in the heart following myocardial infarction, and upregulation of PGC-1α confers protection against ischemia and reperfusion in cardiomyoblast cells .
properties
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
Record name | Ethyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-3-carboxylate | |
CAS RN |
15785-08-7 | |
Record name | Ethyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?
A: Ethyl 2-methylquinoline-3-carboxylate acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.